

In-Depth Structural and Conformational Analysis of (4-Methoxyphenyl)diphenylmethanol

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Compound of Interest

Compound Name:	(4-Methoxyphenyl)diphenylmethanol
Cat. No.:	B1213315

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An Essential Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive analysis of the structural and conformational properties of **(4-methoxyphenyl)diphenylmethanol**, a triaryl-substituted methanol derivative of interest in medicinal chemistry and materials science. This document outlines its three-dimensional structure as determined by X-ray crystallography, details relevant spectroscopic data, provides experimental protocols for its synthesis and characterization, and discusses its conformational landscape through computational modeling approaches.

Molecular Structure and Crystallographic Analysis

(4-Methoxyphenyl)diphenylmethanol ($C_{20}H_{18}O_2$) is a tertiary alcohol featuring a central carbon atom bonded to two phenyl groups, one 4-methoxyphenyl group, and a hydroxyl group.

Crystal Structure

The solid-state structure of **(4-methoxyphenyl)diphenylmethanol** has been determined by single-crystal X-ray diffraction.^[1] The compound crystallizes with two independent molecules in the asymmetric unit. A key feature of its crystal packing is the formation of centrosymmetric tetramers through intermolecular O-H \cdots O hydrogen bonds. In this arrangement, two molecules form a cyclic $R_{2}^{2}(16)$ motif, with the other two molecules pendant to this core structure.^[1] This intricate hydrogen-bonding network is a primary determinant of the solid-state conformation.

Key Crystallographic Data

The following table summarizes key crystallographic parameters for **(4-methoxyphenyl)diphenylmethanol**.

Parameter	Value
Chemical Formula	C ₂₀ H ₁₈ O ₂
Molecular Weight	290.36 g/mol
Crystal System	Triclinic
Space Group	P-1
a (Å)	Data not available in search results
b (Å)	Data not available in search results
c (Å)	Data not available in search results
α (°)	Data not available in search results
β (°)	Data not available in search results
γ (°)	Data not available in search results
Volume (Å ³)	Data not available in search results
Z	Data not available in search results
Density (calculated) (g/cm ³)	Data not available in search results
Hydrogen Bonding	O-H···O interactions forming tetramers[1]

Note: Specific unit cell dimensions and atomic coordinates were not available in the public search results. The primary crystallographic study indicates supplementary data is available from the IUCr electronic archives under the reference NA1373, which would contain this detailed information.

Spectroscopic Characterization

Spectroscopic analysis is crucial for confirming the identity and purity of **(4-methoxyphenyl)diphenylmethanol**. While comprehensive experimental spectra for this specific compound are not readily available in the searched public databases, the expected characteristic signals can be inferred from the analysis of closely related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nucleus	Predicted Chemical Shift (δ) ppm	Multiplicity	Assignment
^1H	~7.2-7.5	Multiplet	Phenyl-H
^1H	~6.8-7.0	Multiplet	4-Methoxyphenyl-H
^1H	~3.8	Singlet	Methoxy (-OCH ₃)
^1H	~2.5-3.5 (variable)	Singlet	Hydroxyl (-OH)
^{13}C	~158-160	Singlet	C-OCH ₃ (4-methoxyphenyl)
^{13}C	~145-148	Singlet	Quaternary C-OH
^{13}C	~138-140	Singlet	ipso-C (phenyl)
^{13}C	~127-130	Singlet	Phenyl and 4-methoxyphenyl CH
^{13}C	~113-115	Singlet	CH ortho to -OCH ₃ (4-methoxyphenyl)
^{13}C	~80-85	Singlet	Central C-OH
^{13}C	~55	Singlet	Methoxy (-OCH ₃)

Note: These are predicted values based on the analysis of similar structures. Experimental verification is required.

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3600-3200	Broad, Strong	O-H stretch (alcohol)
~3100-3000	Medium	Aromatic C-H stretch
~2950-2850	Medium	Aliphatic C-H stretch (methoxy)
~1610, ~1500	Strong	Aromatic C=C stretch
~1250	Strong	Asymmetric C-O-C stretch (ether)
~1030	Strong	Symmetric C-O-C stretch (ether)
~1170	Strong	C-O stretch (tertiary alcohol)

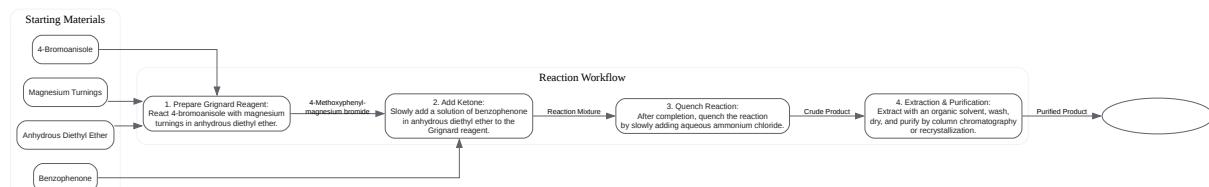
Mass Spectrometry (MS)

m/z Value	Interpretation
290.13	[M] ⁺ , Molecular ion peak for C ₂₀ H ₁₈ O ₂
273	[M-OH] ⁺ , Loss of the hydroxyl group
213	[M-C ₆ H ₅] ⁺ , Loss of a phenyl group
183	[M-C ₆ H ₅ -OCH ₂] ⁺ or other fragmentation pathways
105	[C ₇ H ₅ O] ⁺ , Benzoyl cation fragment
77	[C ₆ H ₅] ⁺ , Phenyl cation fragment

Experimental Protocols

Synthesis via Grignard Reaction

This protocol describes a general method for the synthesis of **(4-methoxyphenyl)diphenylmethanol** using a Grignard reaction, a common and effective method for forming carbon-carbon bonds.

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Caption: Grignard synthesis workflow for **(4-Methoxyphenyl)diphenylmethanol**.

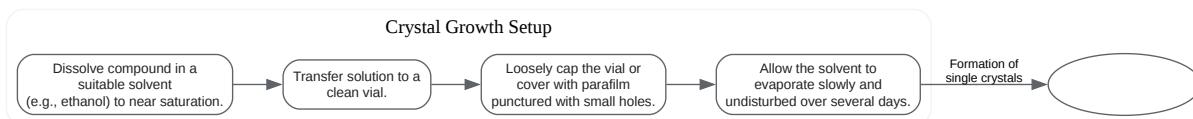
Detailed Steps:

- Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. A solution of 4-bromoanisole in anhydrous diethyl ether is then added dropwise to the magnesium turnings. The reaction is typically initiated with gentle heating and then maintained at a gentle reflux until the magnesium is consumed.
- Reaction with Benzophenone: The Grignard reagent is cooled in an ice bath, and a solution of benzophenone in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction mixture is then stirred at room temperature until the reaction is complete (monitored by TLC).
- Work-up and Purification: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Crystal Growth for X-ray Crystallography

High-quality single crystals suitable for X-ray diffraction can be grown using various techniques. Slow evaporation is a commonly used method.



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Caption: Workflow for crystal growth by slow evaporation.

Detailed Steps:

- Solvent Selection: Choose a solvent or a mixture of solvents in which the compound has moderate solubility. The solubility should be high enough to dissolve a sufficient amount of the compound but low enough to allow for slow crystal formation upon solvent evaporation.
- Preparation of a Saturated Solution: Prepare a nearly saturated solution of **(4-methoxyphenyl)diphenylmethanol** in the chosen solvent at room temperature or with gentle heating.
- Slow Evaporation: Filter the solution to remove any particulate matter and place it in a clean vial. Cover the vial with a cap that is not airtight or with parafilm containing a few small holes. This allows for the slow evaporation of the solvent.
- Crystal Formation: Place the vial in a vibration-free location. As the solvent slowly evaporates, the concentration of the solute will increase, leading to the formation of single crystals over several days to weeks.

Conformational Analysis

The conformational flexibility of **(4-methoxyphenyl)diphenylmethanol** is primarily due to the rotation around the C-C and C-O single bonds. The relative orientation of the three aromatic rings and the hydroxyl group determines the overall shape of the molecule and its potential interactions with biological targets.

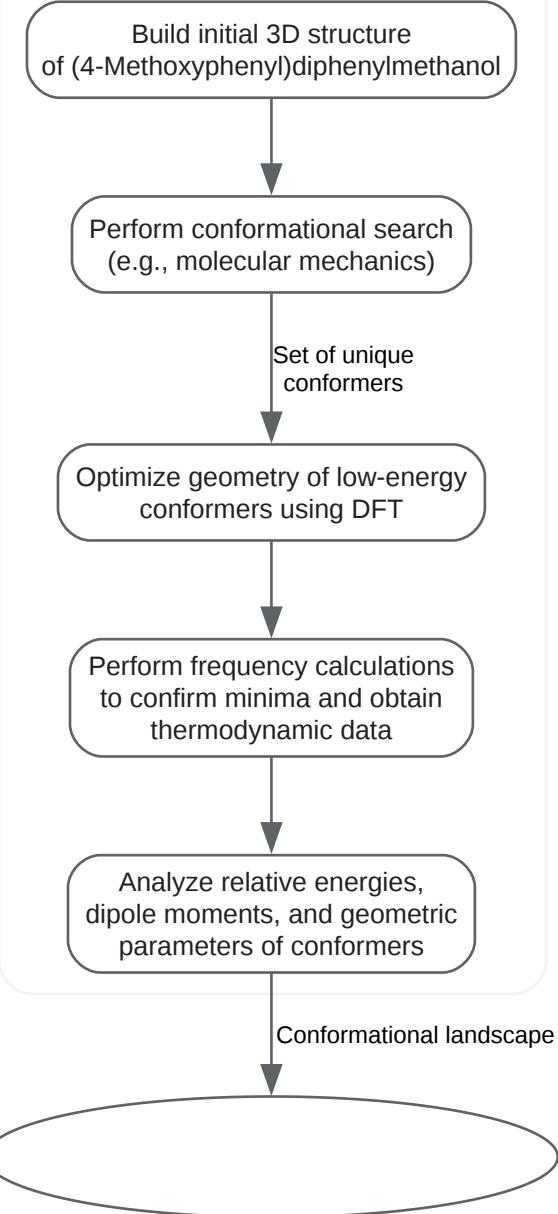
Rotational Isomers

Rotation around the single bonds connecting the central carbon to the aromatic rings leads to a variety of conformers. The steric hindrance between the bulky aromatic groups plays a significant role in determining the preferred conformations. In the solid state, a specific conformation is "frozen out" in the crystal lattice. However, in solution, the molecule is likely to exist as an equilibrium of different conformers.

Computational Modeling

In the absence of detailed experimental solution-state conformational studies, computational methods such as Density Functional Theory (DFT) and molecular mechanics can be employed to investigate the conformational landscape of **(4-methoxyphenyl)diphenylmethanol**.

Computational Analysis Workflow



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Caption: A typical workflow for computational conformational analysis.

Methodology:

- Initial Structure Generation: A 3D model of **(4-methoxyphenyl)diphenylmethanol** is constructed.

- **Conformational Search:** A systematic or stochastic conformational search is performed to explore the potential energy surface and identify various low-energy conformers. This is often done using computationally less expensive methods like molecular mechanics.
- **Geometry Optimization:** The geometries of the identified low-energy conformers are then optimized at a higher level of theory, such as DFT (e.g., using the B3LYP functional with a suitable basis set like 6-31G*).
- **Energy Calculation and Analysis:** The relative energies of the optimized conformers are calculated to determine their populations at a given temperature. Key geometric parameters such as dihedral angles are analyzed to describe the shape of each conformer. The results of such an analysis can provide valuable insights into the flexibility of the molecule and its preferred shapes in the absence of crystal packing forces.

Conclusion

This technical guide has summarized the key structural and conformational features of **(4-methoxyphenyl)diphenylmethanol** based on available crystallographic data and established analytical and computational methodologies. The solid-state structure is characterized by a tetrameric assembly driven by hydrogen bonding. While detailed experimental spectroscopic and solution-state conformational data are limited in the public domain, this guide provides the foundational knowledge and protocols necessary for researchers working with this and related triaryl-substituted methanols. Further experimental and computational studies are warranted to fully elucidate the solution-state behavior and structure-activity relationships of this versatile molecule.

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References

- 1. newdrugapprovals.org [newdrugapprovals.org]

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